molecular formula C18H15N5O2S B2702278 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886929-12-0

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2702278
CAS No.: 886929-12-0
M. Wt: 365.41
InChI Key: AHRUBUSNDROWQO-UHFFFAOYSA-N
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Description

The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule belonging to a diverse class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves a multi-step organic reaction sequence:

  • Formation of the Triazole Core: : A triazole ring is synthesized through the cyclization of suitable hydrazine derivatives with appropriate aldehydes or ketones, typically under reflux conditions.

  • Substitution Reactions: : Incorporation of furan-2-yl and 1H-pyrrol-1-yl groups onto the triazole ring is performed via nucleophilic substitution reactions, utilizing halogenated precursors and strong base conditions.

  • Thioether Linkage Formation: : The sulfanyl group is introduced by reacting the triazole intermediate with thiols or disulfides in the presence of reducing agents.

  • Acetamide Addition: : The final compound is achieved by the coupling of N-phenylacetyl chloride with the triazole intermediate, facilitated by catalytic amounts of base.

Industrial Production Methods

In industrial settings, large-scale production typically involves optimizing these reactions to enhance yield and purity. This includes employing continuous flow reactors for consistent reagent mixing and employing high-efficiency purifying techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the furan ring can be susceptible to ring-opening reactions.

  • Reduction: : The triazole ring can undergo hydrogenation to form partially saturated derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions primarily occur at the furan and triazole moieties.

Common Reagents and Conditions

  • Oxidation: : Peroxides and strong acids.

  • Reduction: : Hydrogen gas with metal catalysts like palladium on carbon.

  • Substitution: : Halogenated compounds with strong bases or acids.

Major Products Formed

The resulting products from these reactions often include various derivatives of the parent compound, which can exhibit diverse biological and chemical properties.

Scientific Research Applications

The compound's unique structural features allow it to be employed in:

  • Chemistry: : As a building block in the synthesis of complex molecules.

  • Biology: : For studying enzyme interactions and as a potential inhibitor of microbial growth.

  • Medicine: : Research into anticancer, antiviral, and antimicrobial agents.

  • Industry: : Used in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-yl)-1H-pyrrole derivatives

  • 1,2,4-triazole-based acetamides

  • N-phenylacetamide derivatives

Uniqueness

The unique combination of the furan-2-yl, 1H-pyrrol-1-yl, and 1,2,4-triazole moieties linked through a thioether bond and an acetamide group provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUBUSNDROWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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